

"thermodynamic properties of acetic-chloroacetic anhydride"

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Compound of Interest

Compound Name: *Acetic-chloroacetic anhydride*

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An In-depth Technical Guide to the Thermodynamic Properties of **Acetic-Chloroacetic Anhydride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **acetic-chloroacetic anhydride**, a mixed anhydride of significant interest in organic synthesis. While direct experimental thermodynamic data for this specific mixed anhydride is scarce in published literature, this document synthesizes available information on its synthesis and stability, presents key thermodynamic data for the closely related symmetrical chloroacetic anhydride as a proxy, and details the robust experimental methodologies required for their determination. The primary focus is on providing a deep understanding of the principles and practical steps for characterizing the thermodynamic landscape of such reactive intermediates, which is critical for process development, safety, and reaction optimization in the pharmaceutical and fine chemical industries.

Introduction: The Significance of a Mixed Anhydride

Mixed anhydrides are versatile reagents in organic chemistry, serving as activated forms of carboxylic acids for acylation reactions.^[1] **Acetic-chloroacetic anhydride** (IUPAC: acetyl 2-chloroacetate) is a prime example, combining the structural features of both acetic acid and chloroacetic acid.^[2] The presence of the electron-withdrawing chlorine atom in one of the acyl

groups modifies the reactivity of the carbonyl centers, making it a subject of interest for selective acylation.

Understanding the thermodynamic properties—such as the enthalpy of formation, heat capacity, and Gibbs free energy—of a reactive intermediate like **acetic-chloroacetic anhydride** is not merely an academic exercise. This data is fundamental to:

- Process Safety: Predicting the heat evolution (exothermicity) of reactions is crucial for designing safe and controllable manufacturing processes, preventing thermal runaways.
- Reaction Design & Optimization: Thermodynamic data allows for the calculation of reaction equilibria and helps in optimizing conditions (temperature, pressure) to maximize yield and minimize byproducts.
- Purification & Stability: Knowledge of phase change thermodynamics (enthalpy of fusion, vaporization) informs the design of purification processes like distillation and crystallization. It also helps predict the compound's stability under storage and reaction conditions.^[3]

This guide will delve into the known characteristics of **acetic-chloroacetic anhydride** and provide the necessary framework for its complete thermodynamic characterization.

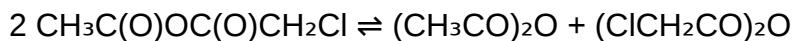
Synthesis and Physicochemical Properties

Synthesis Route

Acetic-chloroacetic anhydride can be synthesized by the reaction of chloroacetic acid with keten, typically in an aprotic solvent like benzene.^[3] A slight excess of keten is passed through a saturated solution of chloroacetic acid. The solvent is then removed under reduced pressure at room temperature to yield the mixed anhydride.

Inherent Instability: A Key Thermodynamic Consideration

A critical characteristic of mixed anhydrides is their propensity to undergo disproportionation upon heating.^[3] **Acetic-chloroacetic anhydride** can rearrange to form an equilibrium mixture with the two corresponding symmetrical anhydrides: acetic anhydride and chloroacetic anhydride.



This equilibrium is a crucial thermodynamic factor. Distillation at elevated temperatures is not a viable purification method as it will drive this disproportionation, making it impossible to isolate the pure mixed anhydride.^[3] This underscores the importance of low-temperature synthesis and handling.

Known Physicochemical Properties

Direct experimental data for the mixed anhydride is limited. The available information is summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₅ ClO ₃	PubChem[2]
Molecular Weight	136.53 g/mol	PubChem[2]
Physical Form	Colorless, lachrymatory liquid	RSC Publishing[3]
Freezing Point	4.14 - 7 °C	RSC Publishing[3]

Core Thermodynamic Properties: A Data-Informed Approach

As previously stated, experimentally determined thermodynamic values for **acetic-chloroacetic anhydride** are not readily available in the literature. To provide a functional framework for researchers, this section presents two key approaches:

- Utilizing data from the closely related symmetrical chloroacetic anhydride as an illustrative reference.
- Discussing the theoretical and experimental pathways to determine the properties of the target mixed anhydride.

Reference Data: Symmetrical Chloroacetic Anhydride (C₄H₄Cl₂O₃)

Chloroacetic anhydride (CAS 541-88-8) is the symmetrical anhydride formed from two molecules of chloroacetic acid.^[4] Its thermodynamic properties have been estimated using computational methods like the Joback method and are available in databases.^[5] This data serves as a valuable benchmark for what can be expected for the mixed anhydride.

Thermodynamic Property	Symbol	Value	Unit	Source (Method)
Standard Enthalpy of Formation	ΔH°_f	-514.75	kJ/mol	Cheméo (Joback) ^[5]
Standard Gibbs Free Energy of Formation	ΔG°_f	-403.90	kJ/mol	Cheméo (Joback) ^[5]
Enthalpy of Fusion	ΔH_{fus}	18.90	kJ/mol	Cheméo (Joback) ^[5]
Enthalpy of Vaporization	ΔH_{vap}	49.17	kJ/mol	Cheméo (Joback) ^[5]
Boiling Point (Normal)	T _b	476.20	K	NIST ^[6]
Melting Point	T _f	316.77	K (43.62 °C)	Cheméo (Joback) ^[5]

Enthalpy of Mixing and Formation of the Mixed Anhydride

The enthalpy of formation for the mixed anhydride cannot be assumed to be the average of acetic anhydride and chloroacetic anhydride. The interaction between the two different acyl groups gives rise to an enthalpy of mixing (also known as excess enthalpy).^[7] This value represents the heat absorbed or released when the components are mixed and is a consequence of the differing intermolecular forces between like and unlike molecules.^[7] The overall enthalpy of formation of the mixed anhydride is a combination of the enthalpies of the constituent parts and this enthalpy of mixing.

Experimental Determination of Thermodynamic Properties

The most robust method for determining the standard enthalpy of formation (ΔH°_f) of an organic compound is through combustion calorimetry.[\[8\]](#)[\[9\]](#) This technique measures the heat evolved during the complete combustion of the substance in a high-pressure oxygen environment.[\[10\]](#)

The Principle: From Heat of Combustion to Enthalpy of Formation

The core principle relies on Hess's Law.[\[11\]](#) The enthalpy of formation cannot usually be measured directly. Instead, we measure the standard enthalpy of combustion (ΔH°_c) and use it in a thermodynamic cycle. The overall equation is:

$$\Delta H^\circ_c = \sum \Delta H^\circ_f (\text{products}) - \sum \Delta H^\circ_f (\text{reactants})$$
[\[10\]](#)[\[11\]](#)

For the combustion of **acetic-chloroacetic anhydride** ($C_4H_5ClO_3$):



By rearranging the formula, we can solve for the enthalpy of formation of the anhydride:

$$\Delta H^\circ_f (C_4H_5ClO_3) = [4 * \Delta H^\circ_f (CO_2) + 2 * \Delta H^\circ_f (H_2O) + \Delta H^\circ_f (HCl)] - \Delta H^\circ_c (C_4H_5ClO_3)$$

The standard enthalpies of formation for the products (CO_2 , H_2O , HCl) are well-established, so the key is the precise experimental measurement of ΔH°_c .[\[10\]](#)

Experimental Protocol: Bomb Calorimetry

The following is a detailed protocol for determining the enthalpy of combustion using an isoperibol bomb calorimeter.

Objective: To accurately measure the heat released during the complete combustion of **acetic-chloroacetic anhydride** to calculate its standard enthalpy of formation.

Materials:

- Isoperibol Bomb Calorimeter
- High-Pressure Oxygen Cylinder
- Benzoic Acid (certified standard for calibration)
- **Acetic-Chloroacetic Anhydride** sample
- Fuse Wire (e.g., platinum or nickel-chromium)
- Sample crucible (silica or platinum)
- Distilled water
- Digital thermometer (resolution ± 0.001 K)

Methodology:

- Calorimeter Calibration (Determining the Heat Capacity, C_{cal}):
 - Causality: The first step is to determine the heat capacity of the entire calorimeter system (the "bomb," water, stirrer, etc.). This is essential because this system will absorb the heat from the combustion. Benzoic acid is used as a standard because its enthalpy of combustion is known with high accuracy.
 - Procedure:
 1. Press a pellet of benzoic acid of known mass (~1 g).
 2. Measure a length of fuse wire, weigh it, and secure it to the bomb electrodes, ensuring it is in contact with the pellet.
 3. Place the crucible in the bomb head. Add 1 mL of distilled water to the bomb to ensure all water produced during combustion is in the liquid state and to absorb acidic gases.
 4. Seal the bomb and charge it with pure oxygen to a pressure of ~30 atm.
 5. Submerge the bomb in a known mass of water in the calorimeter jacket.

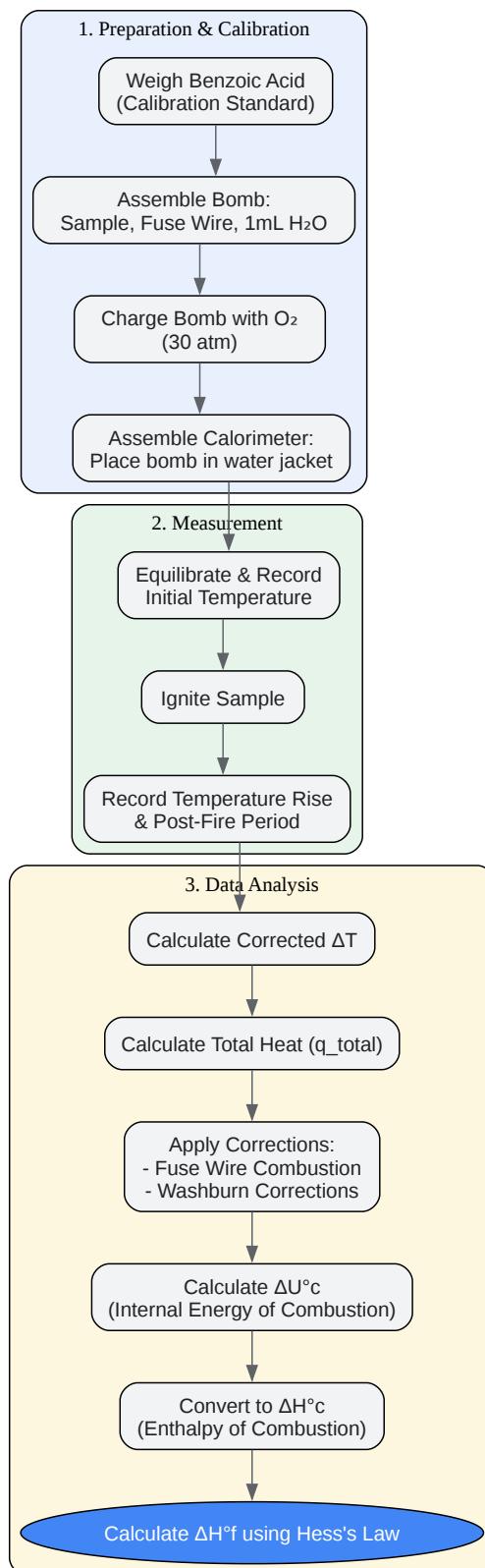
6. Allow the system to reach thermal equilibrium while stirring. Record the temperature at regular intervals for 5-10 minutes (the "pre-fire" period).
7. Ignite the sample by passing a current through the fuse wire.
8. Record the temperature rise at regular intervals until a maximum is reached, and then for a further 5-10 minutes as it cools (the "post-fire" period).
9. Calculate C_{cal} using the known energy of combustion of benzoic acid and the corrected temperature change.

- Sample Combustion (**Acetic-Chloroacetic Anhydride**):
 - Causality: This step uses the now-known heat capacity of the calorimeter to measure the heat released by the target compound.
 - Procedure:
 1. Place a known mass (~0.8 g) of the liquid **acetic-chloroacetic anhydride** into the crucible.
 2. Repeat steps 1.2 through 1.8 as performed for the benzoic acid standard.
- Data Analysis and Corrections:
 - Causality: Raw temperature data is insufficient. Corrections must be applied to account for heat exchange with the surroundings and the energy from side reactions, reducing the data to standard conditions.[8]
 - Procedure:
 1. Plot the temperature vs. time data to determine the corrected temperature change (ΔT), accounting for heat loss during the experiment.
 2. Calculate the total heat released (q_{total}) = $C_{\text{cal}} * \Delta T$.
 3. Correct for the heat released by the combustion of the fuse wire.

4. Perform Washburn corrections: These complex but critical corrections adjust the measured energy from the actual bomb conditions (high pressure, aqueous solution) to standard state conditions (1 bar pressure for all components). This involves calculating the energy associated with the formation of nitric acid (from trace N₂ in the bomb) and correcting for the energy of solution of the gaseous products (CO₂, HCl) in the bomb water.^[8]
5. The final corrected energy is the standard internal energy of combustion, ΔU°c.
6. Convert ΔU°c to the standard enthalpy of combustion, ΔH°c, using the relation $\Delta H = \Delta U + \Delta n_{\text{gas}}RT$, where Δn_{gas} is the change in the number of moles of gas in the reaction.

Visualization of the Calorimetry Workflow

The following diagram illustrates the logical flow of a combustion calorimetry experiment.

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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Applications in Process Chemistry and Drug Development

The thermodynamic data derived from the methods above are directly applicable to real-world challenges in chemical development:

- Thermal Hazard Assessment: The enthalpy of combustion is a worst-case indicator of the energy that can be released. More practically, the enthalpy of reaction for its intended use (e.g., acylation) can be measured using a Reaction Calorimeter (RC1). This data is used to model potential adiabatic temperature rises and ensure that cooling capacity is sufficient.
- Yield Prediction: The Gibbs free energy of formation (ΔG°_f), calculated from ΔH°_f and entropy (S°), allows for the prediction of the equilibrium constant (K_{eq}) for a reaction. This helps scientists understand the theoretical maximum yield and whether a reaction is thermodynamically favorable.
- Solvent Selection & Crystallization: Enthalpy of fusion and data on solubility thermodynamics are critical for developing robust crystallization processes to isolate and purify the desired product, a common step in active pharmaceutical ingredient (API) manufacturing.

Safety Considerations

As a reactive acid anhydride, **acetic-chloroacetic anhydride** requires careful handling.

- Reactivity: It is expected to be highly moisture-sensitive, hydrolyzing to form acetic acid and chloroacetic acid.[\[4\]](#)[\[12\]](#) Contact with water, alcohols, amines, and bases should be avoided.[\[12\]](#)
- Toxicity: It is a lachrymator (induces tearing).[\[3\]](#) Due to its components, it should be considered corrosive and toxic upon inhalation, ingestion, and skin contact.[\[13\]](#)
- Handling: All manipulations should be performed in a certified chemical fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

Conclusion

Acetic-chloroacetic anhydride is a valuable synthetic intermediate whose full potential is linked to a thorough understanding of its thermodynamic properties. While direct experimental data is not prevalent, this guide has established a clear pathway for its characterization. By leveraging data from analogous compounds like chloroacetic anhydride and applying rigorous experimental techniques such as combustion calorimetry, researchers can obtain the critical data needed for safe, efficient, and scalable chemical synthesis. The principles and protocols outlined herein provide a robust foundation for scientists in drug development and process chemistry to confidently investigate and utilize this and other reactive molecules.

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